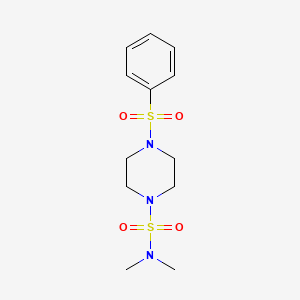

4-(苯磺酰)-N,N-二甲基哌嗪-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(benzenesulfonyl)-N,N-dimethylpiperazine-1-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to an amine. They are widely found in natural products, bioactive substances, and pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfonamides are typically synthesized through the reaction of sulfonyl chlorides with amines . The reaction involves the nucleophilic attack of the nitrogen atom in the amine on the sulfur atom in the sulfonyl chloride .Molecular Structure Analysis

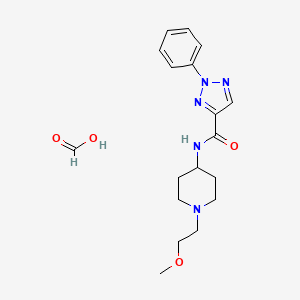

The molecular structure of this compound would likely include a piperazine ring substituted with a benzenesulfonyl group and a sulfonamide group. Piperazine rings often adopt a chair conformation .Chemical Reactions Analysis

Sulfonamides, like the one in this compound, can participate in a variety of chemical reactions. For example, they can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, sulfonic acids, which are related to sulfonamides, are known to be strong acids and highly soluble in water .科学研究应用

光谱和发光特性

一项研究重点关注类似于4-(苯磺酰基)-N,N-二甲基哌嗪-1-磺酰胺的衍生物的合成及其光谱和发光特性。它展示了磺酰基团如何将电子效应传递到分子π电子系统,影响极性溶剂中的救世荧光变色,这对于开发生化检测中的荧光标记或探针至关重要(Fedyunyaeva & Shershukov, 1993)。

抗菌和抗氧化活性

对类似于4-(苯磺酰基)-N,N-二甲基哌嗪-1-磺酰胺的基于吡唑的磺酰胺衍生物的研究表明具有显著的抗菌和抗氧化活性。这表明这些化合物在开发具有附加抗氧化特性的新型抗菌剂中具有潜力,为对抗微生物感染和氧化应激提供了双重方法(Badgujar, More, & Meshram, 2018)。

生物评价和金属配合物

另一项研究合成了磺酰胺衍生的配体及其过渡金属配合物,评估了它们的抗菌、抗真菌和细胞毒活性。这些化合物表现出中等到显着的抗菌活性以及良好的抗真菌活性,表明它们在制药应用中具有潜力,尤其是在基于金属的药物开发中(Chohan & Shad, 2011)。

用于治疗应用的酶抑制

对苯磺酰胺衍生物的研究探索了它们对人血清对氧磷酸酶的抑制作用,血清对氧磷酸酶是一种与心血管疾病相关的酶。这项研究提出了针对与酶功能障碍相关的疾病开发治疗剂的潜在途径,强调了构效关系的重要性(Işık et al., 2019)。

芳香磺酰胺的多态性

氟取代对与4-(苯磺酰基)-N,N-二甲基哌嗪-1-磺酰胺相关的芳香磺酰胺多态性的影响已被研究。这项研究提供了分子修饰对化合物物理性质的影响的见解,这对于开发具有特定结晶性质的材料至关重要(Terada et al., 2012)。

作用机制

安全和危害

属性

IUPAC Name |

4-(benzenesulfonyl)-N,N-dimethylpiperazine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4S2/c1-13(2)21(18,19)15-10-8-14(9-11-15)20(16,17)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSVOXBPJPVJMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2702383.png)

![5-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1,2-oxazole](/img/structure/B2702384.png)

![N-(thiophen-2-yl)-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide](/img/structure/B2702387.png)

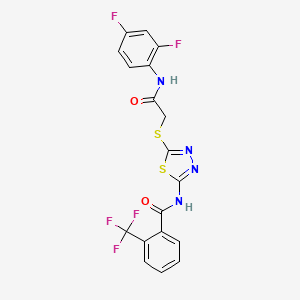

![4-fluoro-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2702389.png)

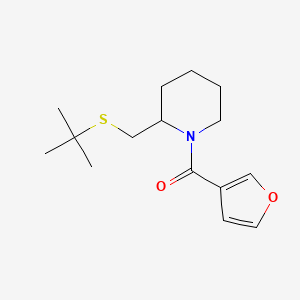

![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2702391.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2702394.png)

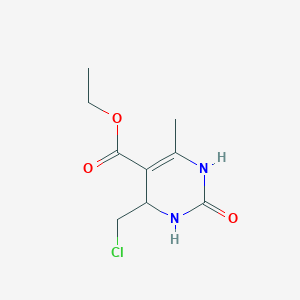

![Ethyl 2-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2702398.png)

![1-(2-Ethoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2702402.png)

![N-[(1R)-1-Cyano-2-methylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2702403.png)

![N-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanesulfonamide](/img/structure/B2702405.png)